6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one
Description
Properties
CAS No. |
1333222-15-3 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
3-(5-phenoxypyridin-3-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H11N3O2/c19-15-7-6-14(17-18-15)11-8-13(10-16-9-11)20-12-4-2-1-3-5-12/h1-10H,(H,18,19) |
InChI Key |
MIWJHKZVEYZGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. Key parameters include:
-
Solvent : Ethanol or THF, which stabilize intermediates without side reactions.
-
Temperature : Reflux (78–82°C) ensures complete conversion within 4–6 hours.
-
Yield : 58–76%, depending on the substituents’ electronic effects.
For 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one, the precursor 4-(5-phenoxypyridin-3-yl)-4-oxobutanoic acid must first be synthesized. This is achieved through Friedel-Crafts acylation of 5-phenoxypyridine with succinic anhydride, though this step often requires Lewis acid catalysts (e.g., AlCl₃) and inert atmospheric conditions.
Synthesis of the 5-Phenoxypyridin-3-yl Moiety
The phenoxypyridine fragment is critical for conferring steric and electronic properties to the final compound. Two primary routes dominate its synthesis:
Ullmann-Type Coupling
A halogenated pyridine (e.g., 5-bromopyridin-3-ol) is coupled with phenol derivatives using copper(I) catalysts. For example:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables direct attachment of phenoxy groups to pyridine rings. A patented method involves:
-
Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
-
Scope : Tolerates electron-withdrawing and donating groups on the phenol ring.
Integration of Phenoxypyridine and Pyridazinone Units
Coupling the two fragments is achieved through nucleophilic aromatic substitution or cross-coupling.
Suzuki-Miyaura Coupling
A brominated pyridazinone reacts with a phenoxypyridine boronic ester:
Direct Alkylation
Lithiation of pyridazinone at the 6-position followed by quenching with 5-phenoxypyridin-3-yl electrophiles:
-
Base : LDA (2.2 equiv) in THF at -78°C.
-
Yield : 32–38%, with competing side reactions at higher temperatures.
Comparative Analysis of Synthetic Routes
Structural Characterization and Purity Control
Critical analytical data for 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one include:
Chemical Reactions Analysis
Types of Reactions
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenoxypyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials with specific properties .
Biology
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one has been investigated for its biological activities, particularly its antimicrobial and anticancer properties:
Anticancer Activity:
Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia). The IC50 values indicate strong potential for further development as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| HL-60 | 1.42 |
| MCF-7 | 4.56 |
| HeLa | 3.50 |
Mechanistically, it induces apoptosis and cell cycle arrest at the G2/M phase, potentially inhibiting specific kinases involved in cancer progression .
Antimicrobial Activity:
The compound also shows moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects. Its mechanism of action involves interactions with molecular targets that can inhibit or activate specific pathways related to inflammation and cell proliferation .
Case Studies and Research Findings
Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyridazine compounds exhibited significant cytotoxicity against various cancer cell lines, achieving IC50 values below 1 µM in some cases .
Mechanistic Insights:
Research utilizing integrated chemical biology approaches revealed that certain derivatives effectively bind to target proteins involved in cancer signaling pathways, suggesting a promising avenue for drug development .
Comparative Analysis:
In comparative studies, 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one was found to be more effective than several known chemotherapeutic agents in specific assays, indicating its potential as a leading candidate in cancer therapy .
Mechanism of Action
The mechanism of action of 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to inflammation and cell proliferation.
Comparison with Similar Compounds
4-Chloro-2,7-dimethylquinoline (CAS 74949-20-5)
- Substituents : Chloro (C4), methyl (C2, C7).
- Key Differences : Lacks the phenyl group at C2 and has methyl at C2 instead of C3.
4-Chloro-5,7-difluoro-2-phenylquinoline (CAS 1155603-85-2)
- Substituents : Chloro (C4), fluorine (C5, C7), phenyl (C2).
- Key Differences : Fluorine replaces methyl groups at C5 and C7.
4-Chloro-6,7-dimethoxyquinoline (CAS 143946-49-0)
- Substituents : Chloro (C4), methoxy (C6, C7).
- Key Differences : Methoxy groups at C6 and C7 instead of methyl at C5 and C7.
- Impact: Methoxy groups improve solubility in polar solvents but reduce lipophilicity. The compound’s melting point (403–404 K) is higher than typical methyl-substituted quinolines due to intermolecular hydrogen bonding .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point/Boiling Point | Notable Properties |
|---|---|---|---|---|
| 4-Chloro-5,7-dimethyl-2-phenylquinoline | C₁₇H₁₃ClN₂ | 280.75 | Not reported | High lipophilicity, steric bulk at C2 |
| 4-Chloro-2,7-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | Not reported | Reduced steric hindrance |
| 4-Chloro-5,7-difluoro-2-phenylquinoline | C₁₅H₈ClF₂N | 275.68 | Not reported | Enhanced metabolic stability |
| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.66 | 403–404 K | High solubility in polar solvents |
Biological Activity
6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyridazine core and a phenoxypyridine moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
- Molecular Formula : C15H11N3O2
- Molecular Weight : 265.27 g/mol
- CAS Number : 1333222-15-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one. It has been evaluated against various cancer cell lines, showing promising results.
In Vitro Studies
In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it showed significant inhibitory activity against K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cells.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 2.27 |
| HL-60 | 1.42 |
| MCF-7 | 4.56 |
| HeLa | 3.50 |
These values indicate that the compound has a strong potential for further development as an anticancer agent.
The mechanism by which 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, evidenced by increased markers of cell death.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Kinase Inhibition : Preliminary data suggest that it may inhibit specific kinases involved in cancer progression, similar to established inhibitors like imatinib and sorafenib.
Additional Biological Activities
Beyond its anticancer properties, 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one has been investigated for other biological activities:
Antimicrobial Activity
The compound has shown moderate antimicrobial activity against various pathogens, suggesting potential use in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
Research indicates that the compound may possess antiviral properties, particularly against HIV and other viral infections.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of pyridazine compounds exhibited significant cytotoxicity against various cancer cell lines, with some achieving IC50 values below 1 µM .
- Mechanistic Insights : An integrated chemical biology approach revealed that certain derivatives could bind effectively to target proteins involved in cancer signaling pathways .
- Comparative Analysis with Other Compounds : In comparative studies, 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one was found to be more effective than several known chemotherapeutic agents in specific assays .
Q & A
Q. What are the recommended synthetic strategies for preparing 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. A common approach includes coupling phenoxy-substituted pyridine intermediates with pyridazinone precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Ultrasound-assisted methods can enhance reaction efficiency by reducing reaction times and improving yields (e.g., 75–82% yields reported for analogous compounds) . Key steps require precise control of temperature (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF), followed by purification via column chromatography or recrystallization .
Q. How can structural characterization of intermediates and the final compound be optimized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For example, ¹H NMR of analogous pyridazinones shows characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–165 ppm in ¹³C NMR). X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for structurally similar dihydropyridazinones .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Initial screening should focus on target-specific assays based on structural analogs. For example:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values <50 µg/mL considered active) .
- Anticonvulsant potential : INH-induced convulsion models in rodents, with latency and mortality metrics compared to reference drugs like phenytoin .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, given pyridazinones’ known affinity for these targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Contradictions in yield data (e.g., 50% vs. 75% for similar reactions) may arise from competing side reactions. Systematic optimization includes:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
- Varying solvent polarity (DMF for polar intermediates, toluene for non-polar systems) .
- Adjusting stoichiometry of boronic acid derivatives (1.2–1.5 equivalents) . Reaction monitoring via TLC or HPLC-MS is recommended to identify byproducts and adjust conditions dynamically .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may stem from poor pharmacokinetic properties. Solutions include:
- In silico ADMET prediction : Calculate logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition using tools like SwissADME .
- Metabolic stability assays : Liver microsome studies to identify rapid clearance pathways (e.g., cytochrome P450-mediated oxidation) .
- Formulation adjustments : Use of PEGylated carriers or prodrug strategies to enhance bioavailability .
Q. What computational methods are effective for elucidating structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with biological targets. For example:
- Kinase inhibition : Pyridazinone derivatives show π-π stacking with ATP-binding pockets .
- Antimicrobial activity : Hydrophobic substituents (e.g., trifluoromethoxy groups) enhance membrane penetration . Quantitative SAR (QSAR) models using descriptors like Hammett constants or molar refractivity can guide rational design .
Q. How can crystallographic data resolve ambiguities in regioselectivity during synthesis?
Single-crystal X-ray diffraction provides definitive proof of regiochemistry. For example, in 6-phenylpyridazinones, the carbonyl group’s position (C3 vs. C4) can be confirmed via bond length analysis (C=O: ~1.22 Å) and hydrogen-bonding patterns . Synchrotron radiation sources improve resolution for low-crystallinity compounds .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
